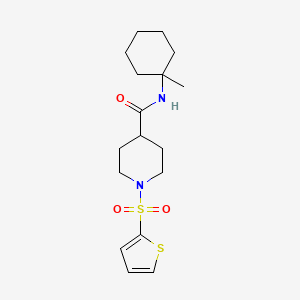

![molecular formula C17H19N5O2S2 B5554496 2-{[5-(4-甲氧基苄基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-N-1,3-噻唑-2-基丙酰胺](/img/structure/B5554496.png)

2-{[5-(4-甲氧基苄基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-N-1,3-噻唑-2-基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, incorporating 1,2,4-triazole and thiazole rings, is part of a broader class of heterocyclic compounds known for diverse biological activities. Its structure suggests potential interest in pharmaceutical research, excluding applications in drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related triazole-thiazole compounds typically involves multistep reactions starting from precursors like acetohydrazides and aldehydes or through cyclization processes involving thiosemicarbazides. Such methods offer pathways to a variety of heterocyclic compounds with potential for further functionalization and activity screening (Bekircan et al., 2015; Patel et al., 2010).

Molecular Structure Analysis

Crystal structure determination, typically by single-crystal X-ray diffraction, provides insights into the molecular conformation, intermolecular interactions, and the overall three-dimensional arrangement of molecules in the solid state. For compounds with similar structural motifs, analysis reveals stabilization by hydrogen bonding and other non-covalent interactions, contributing to their physicochemical properties and biological activities (叶姣 et al., 2015).

Chemical Reactions and Properties

Compounds like the one are amenable to various chemical transformations, including N-alkylation, aminomethylation, and cyclization reactions, leading to a diverse array of derivatives. These reactions are crucial for modulating the biological activity and physicochemical properties of the resulting compounds (Hovsepyan et al., 2014).

科学研究应用

光动力疗法应用

具有三唑环的化合物,例如与所述化学物质相关的化合物,已被探索其光物理和光化学性质。例如,用三唑衍生的苯磺酰胺基团取代的锌酞菁因其良好的荧光性能和高单线态氧量子产率,在癌症治疗的光动力疗法中显示出作为II型光敏剂的显着潜力(Pişkin, Canpolat, & Öztürk, 2020)。此类化合物对于科学研究很有价值,可用于开发需要通过光选择性激活来杀死癌细胞而不伤害周围健康组织的新型治疗方法。

抗癌和抗菌研究

三唑和噻唑的衍生物已显示出显着的抗癌和抗菌活性。与所述化合物具有结构相似性的噻唑基-乙叉基腙-噻唑衍生物已证明对各种癌细胞系具有有效活性,包括肝癌、结直肠癌和乳腺癌,并且已显示出对革兰氏阳性菌和革兰氏阴性菌的有效性(Al-Mutabagani 等,2021)。这突出了该化合物在为治疗难以治疗的癌症和微生物感染提供新治疗剂开发方面做出的贡献。

用于治疗应用的酶抑制

具有三唑和噻唑环的化合物已被研究其酶抑制活性,这对于开发治疗包括糖尿病和肥胖症在内的各种疾病至关重要。例如,三唑-乙酰肼衍生物已被合成并评估其对脂肪酶和 α-葡萄糖苷酶的抑制作用,这些酶分别参与脂质消化和碳水化合物分解。其中一些化合物显示出优异的抑制活性,表明它们作为治疗剂在管理 2 型糖尿病和肥胖症等疾病方面的潜力(Bekircan, Ülker, & Menteşe, 2015)。

属性

IUPAC Name |

2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-11(15(23)19-16-18-8-9-25-16)26-17-21-20-14(22(17)2)10-12-4-6-13(24-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOMSALYIUQCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)

![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)